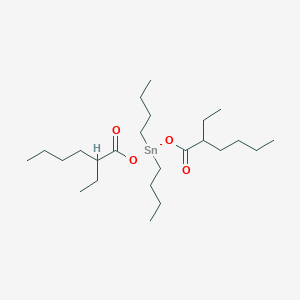

Dibutyltin bis(2-ethylhexanoate)

Descripción

The exact mass of the compound Dibutyltin bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73733. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutyltin bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDWNEFHGANACG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051953 | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2781-10-4 | |

| Record name | 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2781-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin di(2-ethylhexoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSX21S9RGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of Dibutyltin bis(2-ethylhexanoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dibutyltin bis(2-ethylhexanoate) (CAS No. 2781-10-4), a widely used organotin compound. Due to its relevance in various industrial applications, a thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and safety assessments. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presents detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Dibutyltin bis(2-ethylhexanoate). It is important to note that while the existence of this data is confirmed in spectral databases such as SpectraBase, direct access to the precise, quantitative values was not publicly available at the time of this compilation.[1] Therefore, the tables include descriptions of expected signals based on the molecular structure, and where possible, representative chemical shift ranges or characteristic frequencies are provided for guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Instrument: Varian A-60[1]

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Butyl Group (-CH₂CH₂CH₂CH₃) | |||

| α-CH₂ (next to Sn) | ~ 1.0 - 1.7 | Multiplet | |

| β-CH₂ | ~ 1.2 - 1.8 | Multiplet | |

| γ-CH₂ | ~ 1.2 - 1.8 | Multiplet | |

| δ-CH₃ | ~ 0.8 - 1.0 | Triplet | |

| 2-Ethylhexanoate (B8288628) Group (-OOC-CH(CH₂CH₃)(CH₂)₃CH₃) | |||

| α-CH | ~ 2.2 - 2.6 | Multiplet | |

| β-CH₂ (ethyl) | ~ 1.4 - 1.7 | Multiplet | |

| γ-CH₃ (ethyl) | ~ 0.8 - 1.0 | Triplet | |

| Butyl chain of hexanoate | ~ 1.2 - 1.6 | Multiplets | |

| Terminal CH₃ of hexanoate | ~ 0.8 - 1.0 | Triplet |

¹³C NMR (Carbon-13 NMR) Data

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Butyl Group (-CH₂CH₂CH₂CH₃) | ||

| α-C (next to Sn) | ~ 15 - 25 | |

| β-C | ~ 25 - 35 | |

| γ-C | ~ 25 - 35 | |

| δ-C | ~ 10 - 15 | |

| 2-Ethylhexanoate Group (-OOC-CH(CH₂CH₃)(CH₂)₃CH₃) | ||

| Carbonyl (C=O) | ~ 170 - 185 | |

| α-C | ~ 40 - 50 | |

| Ethyl group carbons | ~ 10 - 30 | |

| Butyl chain carbons of hexanoate | ~ 20 - 40 | |

| Terminal methyl carbon of hexanoate | ~ 10 - 15 |

Infrared (IR) Spectroscopy

Technique: Film[1] Source of Sample: Carlisle Chemical Works Inc., Reading, Ohio[1]

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~ 2850 - 3000 | C-H stretching (aliphatic) | Strong |

| ~ 1735 | C=O stretching (ester) | Strong |

| ~ 1460 | C-H bending (CH₂) | Medium |

| ~ 1380 | C-H bending (CH₃) | Medium |

| ~ 1000 - 1300 | C-O stretching (ester) | Strong |

| ~ 500 - 600 | Sn-C stretching | Medium-Weak |

| ~ 400 - 500 | Sn-O stretching | Medium-Weak |

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

| m/z | Assignment | Notes |

| 520.26 | [M]+ (for ¹²⁰Sn isotope) | Molecular ion peak. The full molecular weight is approximately 519.3 g/mol . |

| 463 | [M - C₄H₉]+ | Loss of a butyl group. |

| 377 | [M - OOC(C₈H₁₅)]+ | Loss of a 2-ethylhexanoate group. |

| 233 | [Sn(C₄H₉)₂]+ | Dibutyltin cation. |

| 177 | [Sn(C₄H₉)]+ | Butyltin cation. |

| 57 | [C₄H₉]+ | Butyl cation (often a base peak). |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Dibutyltin bis(2-ethylhexanoate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of Dibutyltin bis(2-ethylhexanoate).

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : Varian A-60 or equivalent.

-

Frequency : 60 MHz (or higher for better resolution).

-

Solvent : CDCl₃.

-

Internal Standard : Tetramethylsilane (TMS) at 0 ppm.

-

Acquisition Parameters : Adjust spectral width, number of scans, and relaxation delay to obtain a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : A high-field NMR spectrometer (e.g., 75 MHz or higher).

-

Solvent : CDCl₃.

-

Internal Standard : TMS at 0 ppm.

-

Acquisition Parameters : Utilize proton decoupling. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Film Method) :

-

As Dibutyltin bis(2-ethylhexanoate) is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Place a small drop of the sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, and gently press to form a thin, uniform film between the plates.

-

-

Instrument Parameters :

-

Spectrometer : Fourier Transform Infrared (FTIR) Spectrometer.

-

Technique : Transmission.

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Background : Run a background spectrum of the clean, empty salt plates before analyzing the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS) :

-

Prepare a dilute solution of Dibutyltin bis(2-ethylhexanoate) in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the low ppm range.

-

-

Instrument Parameters (GC-MS) :

-

Gas Chromatograph (GC) :

-

Injector : Split/splitless injector, typically in split mode.

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Program : A temperature gradient program to ensure good separation and peak shape (e.g., initial temperature of 50°C, ramped to 300°C).

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 40-600.

-

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organometallic compound like Dibutyltin bis(2-ethylhexanoate).

References

In-Depth Technical Guide: The Thermal Degradation Pathway of Dibutyltin bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTBEH), a compound widely used as a catalyst and stabilizer in various industrial applications. Due to the limited direct research on the thermal decomposition of DBTBEH, this guide synthesizes information from studies on analogous dibutyltin dicarboxylates to propose a scientifically grounded degradation pathway. The document details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and includes visualizations to elucidate complex relationships.

Proposed Thermal Degradation Pathway

The thermal degradation of Dibutyltin bis(2-ethylhexanoate) is hypothesized to occur in a multi-step process, primarily involving the cleavage of tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds. The decomposition is influenced by temperature, atmosphere, and the presence of other reactive species.

A key study on dibutyltin compounds with α-amino acids suggests that the thermal decomposition of such complexes can proceed in multiple, consecutive steps. For instance, one compound showed a four-step decomposition, beginning with the loss of the two butyl groups, followed by the sequential loss of the organic ligands[1]. This provides a foundational model for understanding the degradation of DBTBEH.

The proposed pathway begins with the homolytic cleavage of the Sn-C bonds, which is a common initial step in the thermal decomposition of organotin compounds. This is followed by the fragmentation of the 2-ethylhexanoate (B8288628) ligands. The final solid residue is likely to be a form of tin oxide.

Quantitative Data from Thermal Analysis

| Temperature Range (°C) | Mass Loss (%) | Corresponding Degradation Step | Probable Volatile Products |

| 150 - 250 | 20 - 25 | Step 1: Loss of butyl groups | Butane, Butene |

| 250 - 350 | 30 - 35 | Step 2: Initial ligand decomposition | Octene, Carbon Dioxide |

| 350 - 500 | 25 - 30 | Step 3: Further fragmentation of ligand | Water, smaller hydrocarbons |

| > 500 | - | Formation of final residue | - |

Note: The values presented are hypothetical and based on the thermal behavior of similar dibutyltin compounds. Actual experimental results for Dibutyltin bis(2-ethylhexanoate) may vary.

Experimental Protocols

To investigate the thermal degradation of Dibutyltin bis(2-ethylhexanoate), a combination of analytical techniques is essential. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Shimadzu TGA-50, Mettler Toledo TGA/SDTA 851e) is required[1][2].

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Dibutyltin bis(2-ethylhexanoate) into an alumina (B75360) or platinum crucible[1][2].

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or helium) at a flow rate of 20-50 mL/min to provide an inert atmosphere[1].

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 700°C at a constant heating rate of 10 or 20 K/min[1].

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperature ranges of distinct mass loss steps. Calculate the percentage of mass loss for each step.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Instrumentation: A pyrolyzer (e.g., CDS Model 6200 Pyroprobe) coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS) system (e.g., Shimadzu GCMS-QP2020 NX)[3][4].

Methodology:

-

Sample Preparation: Place a small amount (in the microgram to low milligram range) of Dibutyltin bis(2-ethylhexanoate) into a pyrolysis sample tube[3].

-

Pyrolysis Program:

-

Insert the sample tube into the pyrolyzer.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 250°C, 400°C, 600°C) in an inert atmosphere (helium) to analyze the products at different degradation stages[5]. A multi-step thermal desorption and pyrolysis program can also be employed to separate additives from the polymer matrix in complex samples[6][7].

-

-

GC Separation:

-

The volatile pyrolysis products are swept into the GC column.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components.

-

Employ a temperature program for the GC oven to achieve optimal separation (e.g., start at 50°C, ramp to 300°C).

-

-

MS Detection:

-

As components elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the functional groups of the evolved gases during thermal decomposition in real-time.

Instrumentation: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line and gas cell[8][9].

Methodology:

-

TGA Setup: Perform the TGA experiment as described in section 3.1.

-

Interface Setup:

-

The outlet of the TGA furnace is connected to a heated transfer line (typically maintained at 250-300°C to prevent condensation of evolved gases)[8].

-

The transfer line directs the evolved gases into a heated gas cell located in the sample compartment of the FTIR spectrometer.

-

-

FTIR Data Collection:

-

Continuously collect FTIR spectra of the evolved gases as the temperature in the TGA increases.

-

Spectra are typically collected at a resolution of 4 or 8 cm⁻¹[8].

-

-

Data Analysis:

-

Correlate the FTIR spectra with the mass loss events observed in the TGA data.

-

Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups (e.g., C=O, C-H, O-H) of the evolved gases. This allows for the identification of gases such as CO₂, H₂O, hydrocarbons, and aldehydes.

-

Conclusion

The thermal degradation of Dibutyltin bis(2-ethylhexanoate) is a complex process that likely proceeds through a series of steps involving the cleavage of both tin-carbon and tin-oxygen bonds. While direct experimental data for this specific compound is scarce, analysis of related dibutyltin dicarboxylates allows for the construction of a plausible degradation pathway. This guide provides a framework for understanding this process and detailed experimental protocols for its investigation. Further research utilizing the described analytical techniques is necessary to fully elucidate the specific intermediates and final products of DBTBEH thermal decomposition.

References

- 1. preprints.org [preprints.org]

- 2. epfl.ch [epfl.ch]

- 3. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 4. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [shimadzu.com]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. s4science.at [s4science.at]

- 8. piketech.com [piketech.com]

- 9. epublications.marquette.edu [epublications.marquette.edu]

An In-depth Technical Guide to the Hydrolytic Stability of Dibutyltin Bis(2-ethylhexanoate) Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific hydrolytic stability of Dibutyltin (B87310) bis(2-ethylhexanoate) under acidic conditions. This guide provides a comprehensive framework based on established principles of organic and organometallic chemistry to direct research in this area.

Introduction

Dibutyltin bis(2-ethylhexanoate) (DBT(O2CEtHex)2) is an organotin compound utilized in various industrial applications, including as a catalyst and a stabilizer for PVC. Its potential inclusion in pharmaceutical formulations as an excipient or its presence as a contaminant necessitates a thorough understanding of its stability, particularly in acidic environments that may be encountered during manufacturing, storage, or in vivo. This technical guide outlines the theoretical basis for the hydrolytic degradation of Dibutyltin bis(2-ethylhexanoate) under acidic conditions, provides detailed experimental protocols for its evaluation, and presents a framework for data interpretation.

Proposed Hydrolytic Degradation Pathway

Under acidic conditions, the hydrolysis of Dibutyltin bis(2-ethylhexanoate) is anticipated to proceed through a step-wise, acid-catalyzed ester hydrolysis mechanism. The presence of an acid catalyst, typically hydronium ions (H₃O⁺), protonates the carbonyl oxygen of the ester group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The proposed degradation pathway involves two main stages:

-

First Hydrolysis: The initial hydrolysis step will cleave one of the 2-ethylhexanoate (B8288628) groups, leading to the formation of an intermediate species, dibutyltin (hydroxy) 2-ethylhexanoate, and releasing one molecule of 2-ethylhexanoic acid.

-

Second Hydrolysis: The intermediate species will then undergo a second hydrolysis step, cleaving the remaining 2-ethylhexanoate group. This will result in the formation of dibutyltin dihydroxide, which may exist in equilibrium with dibutyltin oxide, and a second molecule of 2-ethylhexanoic acid.

The overall reaction can be summarized as follows:

(C₄H₉)₂Sn(O₂CCH(C₂H₅)C₄H₉)₂ + 2H₂O (H⁺ catalyst) → (C₄H₉)₂Sn(OH)₂ + 2HO₂CCH(C₂H₅)C₄H₉

The dibutyltin dihydroxide can further dehydrate to form dibutyltin oxide.

Caption: Proposed hydrolytic degradation pathway of Dibutyltin bis(2-ethylhexanoate).

Experimental Protocols

A comprehensive investigation into the hydrolytic stability of Dibutyltin bis(2-ethylhexanoate) requires a well-designed experimental protocol. The following is a detailed methodology for conducting such a study.

Objective: To determine the rate and products of hydrolytic degradation of Dibutyltin bis(2-ethylhexanoate) under various acidic pH conditions.

1. Materials and Equipment:

-

Materials:

-

Dibutyltin bis(2-ethylhexanoate) (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Potassium chloride (KCl), analytical grade

-

Citric acid, analytical grade

-

Disodium hydrogen phosphate, analytical grade

-

Deionized water (18.2 MΩ·cm)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of volatile degradation products

-

pH meter, calibrated

-

Analytical balance

-

Constant temperature water bath or incubator

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Autosampler vials

-

2. Preparation of Acidic Buffers:

Prepare a series of acidic buffers (e.g., pH 2, 4, 6) using appropriate buffer systems (e.g., citrate-phosphate buffer). Ensure the ionic strength is kept constant across all buffer solutions by adding a suitable salt like KCl.

3. Experimental Setup and Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Dibutyltin bis(2-ethylhexanoate) in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Reaction Initiation: In a series of temperature-controlled reaction vessels, add a small aliquot of the stock solution to a known volume of the pre-equilibrated acidic buffer to achieve the desired final concentration of the test substance. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 37°C, or 50°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Sample Quenching (if necessary): To stop the hydrolysis reaction at the time of sampling, the aliquot can be immediately diluted with a cold mobile phase or a neutralizing solution.

-

Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV/ELSD or LC-MS) to quantify the remaining concentration of Dibutyltin bis(2-ethylhexanoate) and to identify and quantify the degradation products.

Caption: Experimental workflow for the hydrolytic stability study.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hydrolysis Rate Constants and Half-Lives of Dibutyltin bis(2-ethylhexanoate) at 37°C

| pH | Rate Constant (k, day⁻¹) | Half-Life (t₁/₂, days) | R² |

| 2.0 | [Experimental Value] | [Calculated Value] | [Value] |

| 4.0 | [Experimental Value] | [Calculated Value] | [Value] |

| 6.0 | [Experimental Value] | [Calculated Value] | [Value] |

Table 2: Degradation Product Distribution after 30 Days at 37°C

| pH | Dibutyltin bis(2-ethylhexanoate) (%) | Dibutyltin (hydroxy) 2-ethylhexanoate (%) | Dibutyltin Dihydroxide/Oxide (%) | 2-Ethylhexanoic Acid (%) |

| 2.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 4.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 6.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Logical Relationships

The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid catalyst (H⁺ ions). Therefore, a lower pH is expected to result in a faster degradation rate of Dibutyltin bis(2-ethylhexanoate).

Caption: Relationship between pH and the rate of hydrolysis.

Conclusion

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to investigate the hydrolytic stability of Dibutyltin bis(2-ethylhexanoate) under acidic conditions. The proposed degradation pathway, detailed experimental protocol, and data presentation templates offer a comprehensive approach to generating the necessary stability data for this compound. The logical relationship between pH and hydrolysis rate underscores the importance of evaluating this compound's stability in acidic environments relevant to its intended applications. Further experimental work is crucial to validate the proposed mechanisms and to quantify the degradation kinetics.

Dibutyltin bis(2-ethylhexanoate): A Technical Guide to its Toxicological and Ecotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTBEH), an organotin compound, is utilized in various industrial applications. A comprehensive understanding of its toxicological and ecotoxicological properties is crucial for risk assessment and safe handling. This technical guide provides an in-depth overview of the available data on the toxicity of DBTBEH to mammals and aquatic organisms. The information is presented in structured tables for clarity, accompanied by detailed descriptions of relevant experimental methodologies based on established OECD guidelines. Furthermore, this guide visualizes key molecular mechanisms of toxicity, specifically its interaction with the glucocorticoid and PPARγ/RXRα signaling pathways, through detailed diagrams.

Toxicological Profile

The toxicological data for Dibutyltin bis(2-ethylhexanoate) indicates potential for acute toxicity, skin irritation, and reproductive and developmental effects.

Acute Toxicity

Quantitative data from acute toxicity studies are summarized in the table below. These studies are generally conducted in accordance with OECD guidelines to assess the effects of a single high dose of a substance.

| Endpoint | Species | Route | Value | Reference Study Guideline |

| LD50 | Rat | Oral | >2000 mg/kg bw | OECD Guideline 425 |

| LD50 | Rat | Dermal | >2009 mg/kg bw | OECD Guideline 402 |

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 425) [1][2][3]

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP). The study typically involves female rats, which are generally more sensitive. Animals are fasted overnight before administration of a single dose of the test substance by oral gavage. The initial dose is selected based on preliminary information, and subsequent doses are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly. At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

Experimental Protocol: Acute Dermal Toxicity (based on OECD Guideline 402) [4][5][6]

The acute dermal toxicity study involves the application of the test substance to a shaved area of the skin of rats (typically Wistar rats) for 24 hours under a semi-occlusive dressing.[4] A limit test is often performed at a dose of 2000 mg/kg body weight.[4] The animals are observed for mortality, signs of systemic toxicity, and local skin reactions for 14 days.[4] Body weight is monitored throughout the study.[4] A gross necropsy is performed at the termination of the study.[4]

Repeated Dose and Developmental Toxicity

A developmental toxicity study on a related compound, dibutyltin bis(2-ethylhexyl thioglycolate), in rats showed a maternal No-Observed-Adverse-Effect Level (NOAEL) of 8.5 mg/kg/day and a developmental NOAEL of 25 mg/kg/day. The maternal Lowest-Observed-Adverse-Effect Level (LOAEL) was 25 mg/kg/day, based on reduced maternal thymus weight.[8]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing fetus. The test substance is administered daily to pregnant female rats or rabbits from implantation to the day before caesarean section. Dose levels are chosen to establish a dose-response relationship, with the highest dose inducing some maternal toxicity but not mortality. Dams are monitored for clinical signs, body weight, and food consumption. At termination, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Ecotoxicological Profile

Dibutyltin bis(2-ethylhexanoate) is classified as very toxic to aquatic life, with potential for long-term adverse effects in the aquatic environment.

| Endpoint | Species | Duration | Value | Reference Study Guideline |

| EL50 | Daphnia magna (Water Flea) | 48 hours | 4.9 mg/L | OECD Guideline 202 |

| EC50 (Growth) | Skeletonema costatum (Diatom) | 72 hours | 0.01 mg Sn/L (for dibutyltin) | - |

| LC50 | Culex pipiens (Mosquito larva) | 24 hours | 0.1 mg Sn/L (for dibutyltin) | - |

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202) [9][10][11][12]

This study assesses the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[11] The test is typically conducted under static or semi-static conditions. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[12] The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids. Due to the low aqueous solubility of the substance, a Water Accommodated Fraction (WAF) is often used for test preparations.[9][10]

Experimental Protocol: Fish, Acute Toxicity Test (based on OECD Guideline 203) [13][14][15][16][17]

This test evaluates the acute toxicity of a substance to fish (e.g., Zebra fish). Fish are exposed to a series of concentrations of the test substance, typically for 96 hours.[13][14][15] Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13][14] The data are used to determine the LC50, the concentration that is lethal to 50% of the test fish.[13][17]

Experimental Protocol: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201) [18][19][20][21]

This study assesses the effects of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata). Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[18][19][20] The growth of the algae is measured over time, and the inhibition of growth in the exposed cultures is compared to that of the control cultures.[20] The results are used to calculate the EC50, the concentration that causes a 50% reduction in growth or growth rate.[19]

Mechanism of Toxicity: Signaling Pathway Interactions

Dibutyltin compounds have been shown to exert their toxic effects through interference with key cellular signaling pathways. Two notable examples are the disruption of the glucocorticoid receptor and the activation of the PPARγ/RXRα pathway.

Disruption of Glucocorticoid Receptor Signaling

Dibutyltin (DBT) has been identified as an inhibitor of the glucocorticoid receptor (GR).[22][23][24] This inhibition is believed to be a key mechanism behind its immunotoxic effects. DBT allosterically inhibits the binding of glucocorticoids to the GR, preventing its activation.[22][24] This blockage disrupts the normal regulation of gene expression by glucocorticoids, including the suppression of pro-inflammatory cytokines like IL-6 and TNF-α.[22][24]

References

- 1. scribd.com [scribd.com]

- 2. bemsreports.org [bemsreports.org]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 6. oecd.org [oecd.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Key Opportunities to Replace, Reduce, and Refine Regulatory Fish Acute Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. eurofins.com.au [eurofins.com.au]

- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 20. ies-ltd.ch [ies-ltd.ch]

- 21. Dibutyltin disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

The Catalytic Core: An In-Depth Technical Guide to the Mechanism of Action of Dibutyltin bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH) is a versatile and widely employed organotin catalyst, pivotal in various industrial polymerization processes. Its efficacy, particularly in the synthesis of polyurethanes, silicones, and polyesters, stems from the unique electronic and steric properties of the tin(IV) center and its associated ligands. This technical guide provides a comprehensive exploration of the catalytic mechanisms of DBTEH, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented herein is intended to equip researchers, scientists, and professionals in drug development and material science with a thorough understanding of this catalyst's function, enabling informed selection and optimization of catalytic systems.

Introduction

Organotin compounds, particularly dialkyltin dicarboxylates like Dibutyltin bis(2-ethylhexanoate), have long been recognized for their exceptional catalytic activity.[1][2] DBTEH is instrumental in accelerating the formation of urethanes from isocyanates and polyols, the condensation of silanols in room-temperature-vulcanizing (RTV) silicones, and in esterification and transesterification reactions.[3][4][5][6] Understanding the precise mechanism of action is crucial for controlling reaction kinetics, optimizing product properties, and developing more sustainable and efficient catalytic processes. This guide delves into the core of DBTEH's catalytic prowess, dissecting the intricate interplay of coordination chemistry and reaction kinetics.

Physicochemical Properties of Dibutyltin bis(2-ethylhexanoate)

A foundational understanding of the catalyst's properties is essential for interpreting its behavior.

| Property | Value | Reference |

| Chemical Formula | C24H48O4Sn | [7] |

| Molar Mass | 519.35 g/mol | [8] |

| Appearance | White crystalline powder/solid | [3][8] |

| Melting Point | 57-59 °C | [8] |

| Solubility | Soluble in mineral oil, acetone, xylene | [3][8] |

Catalytic Mechanism in Polyurethane Formation

The synthesis of polyurethanes, involving the reaction between an isocyanate (R-NCO) and a polyol (R'-OH), is a primary application for DBTEH. Two principal mechanisms have been proposed to explain its catalytic activity: the Lewis Acid mechanism and the Insertion mechanism.

Lewis Acid Mechanism

In this model, the tin center of DBTEH acts as a Lewis acid, coordinating with the electronegative atoms of the reactants. This coordination enhances the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's hydroxyl oxygen, thereby lowering the activation energy of the reaction.[9]

Insertion Mechanism

The insertion mechanism proposes a more direct involvement of the catalyst in the reaction pathway. It involves the initial formation of a tin-alkoxide intermediate through the reaction of DBTEH with the polyol. The isocyanate then inserts into the Sn-O bond of this intermediate, followed by alcoholysis to yield the urethane and regenerate the catalyst.[10][11]

Kinetic Data

While specific kinetic data for DBTEH is sparse in publicly available literature, studies on analogous compounds like dibutyltin dilaurate (DBTDL) provide valuable insights. The reaction is often observed to follow a Michaelis-Menten type kinetic scheme, particularly at higher temperatures.[12] The activation energy for the polyurethane reaction is significantly lowered in the presence of organotin catalysts.

| Catalytic System | Apparent Activation Energy (Ea) (kJ/mol) | Reference |

| Uncatalyzed HTPB-TDI | Not specified, but higher than catalyzed | [13] |

| HTPB-TDI with DBTDL (0.1%) | Lowered significantly | [13] |

| Phenyl isocyanate + 1,2-butanediol (B146104) (Zr(acac)4 catalyzed) | 39.5 - 55.2 | [14] |

| Aliphatic isocyanate + Aliphatic alcohol (uncatalyzed) | ~45 | [15] |

Note: HTPB = Hydroxyl-terminated polybutadiene, TDI = Toluene diisocyanate, DBTDL = Dibutyltin dilaurate. The data for analogues suggests a significant catalytic effect.

Catalytic Mechanism in Silanol (B1196071) Condensation (RTV Silicone Curing)

DBTEH is a classic catalyst for the curing of RTV silicones, which involves the condensation of silanol (-Si-OH) groups to form siloxane (-Si-O-Si-) linkages.[2] The proposed mechanism involves the hydrolysis of the organotin carboxylate to form an organotin hydroxide (B78521), which is the active catalytic species. This hydroxide then reacts with an alkoxysilane to generate an organotin silanolate, which subsequently undergoes silanolysis to form the siloxane bond and regenerate the catalyst.[5]

Catalytic Mechanism in Esterification Reactions

In esterification, DBTEH also operates primarily through a Lewis acid mechanism, similar to that in polyurethane formation. The tin atom coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. For monoalkyltin(IV) catalysts, a mononuclear mechanism is suggested where carbon-oxygen bond breaking is the rate-determining step.[16]

Experimental Protocols

Investigating the catalytic mechanism of DBTEH necessitates a combination of kinetic studies and spectroscopic analysis to identify intermediates and understand the reaction pathway.

Kinetic Analysis using in-situ FTIR Spectroscopy

Objective: To monitor the real-time consumption of reactants and formation of products to determine reaction kinetics.

Methodology:

-

Reactor Setup: A temperature-controlled batch reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe is used.[17]

-

Reactant Preparation: Prepare solutions of the isocyanate, polyol, and DBTEH in a dry, inert solvent (e.g., chloroform (B151607) or toluene) at desired concentrations.

-

Reaction Initiation: The reactants are charged into the reactor, and the catalyst is added to initiate the reaction.

-

Data Acquisition: FTIR spectra are continuously recorded at regular intervals. The disappearance of the isocyanate peak (around 2260-2275 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹) are monitored.[18][19]

-

Data Analysis: The concentration of the reactants and products over time is calculated from the peak areas, using a calibration curve or an internal standard. This data is then used to determine the reaction order, rate constants, and activation energy (by performing the reaction at different temperatures).

Mechanistic Investigation using NMR Spectroscopy

Objective: To identify catalyst-substrate intermediates and elucidate the coordination environment of the tin center.

Methodology:

-

Sample Preparation: Prepare NMR samples containing DBTEH and one of the reactants (e.g., the polyol) in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.

-

¹H and ¹³C NMR: Acquire ¹H and ¹³C NMR spectra to observe shifts in the proton and carbon signals of the reactant upon interaction with the catalyst, indicating complex formation.

-

¹¹⁹Sn NMR: Acquire ¹¹⁹Sn NMR spectra to probe the coordination environment of the tin atom. Changes in the chemical shift can indicate ligand exchange and the formation of intermediates.[20]

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of complex formation and ligand exchange.

-

Kinetic NMR: For slower reactions, real-time monitoring of the reaction progress can be performed directly in the NMR spectrometer by acquiring spectra at regular intervals after initiating the reaction in the NMR tube.[21]

Comparative Catalytic Activity

The choice of catalyst often involves a trade-off between reactivity, selectivity, and cost. While DBTEH is highly effective, concerns over the toxicity of organotin compounds have led to the investigation of alternatives.

| Catalyst Class | Example | Key Advantages | Key Disadvantages | Reference |

| Organotin | Dibutyltin bis(2-ethylhexanoate) | High catalytic activity, versatile | Toxicity concerns | [19] |

| Bismuth-based | Bismuth Neodecanoate | Low toxicity, high activity | Can be moisture sensitive, may require higher dosage | [14] |

| Zirconium-based | Zirconium Diketonate | High selectivity for isocyanate-polyol reaction over isocyanate-water reaction | Generally lower activity than tin catalysts | [14] |

| Titanium-based | Titanium Alkoxide | Rapid curing | Can promote side reactions | [14] |

Conclusion

Dibutyltin bis(2-ethylhexanoate) remains a cornerstone catalyst in polymerization chemistry due to its high efficiency and versatility. Its catalytic action in polyurethane synthesis is best described by a combination of the Lewis acid and insertion mechanisms, both of which serve to lower the activation energy of the reaction. In silanol condensation, it facilitates the formation of the active tin hydroxide species. A thorough understanding of these mechanisms, supported by robust experimental techniques such as in-situ FTIR and multinuclear NMR, is paramount for the rational design of new catalytic systems and the optimization of existing industrial processes. While the development of less toxic alternatives is a continuing area of research, the fundamental principles of catalysis elucidated through the study of DBTEH will undoubtedly guide future innovations in this field.

References

- 1. ris.utwente.nl [ris.utwente.nl]

- 2. BNT Chemicals | Dibutyltin bis-Ethylhexanoate [bnt-chemicals.com]

- 3. Efficient organotin catalysts for urethanes: kinetic and mechanistic investigations - Publications of the IAS Fellows [repository.ias.ac.in]

- 4. sinosil.com [sinosil.com]

- 5. researchgate.net [researchgate.net]

- 6. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]

- 7. Dibutyltin bis(2-ethylhexanoate) | C24H48O4Sn | CID 16682803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dibutyltin bis(2-ethylhexanoate) [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. research.rug.nl [research.rug.nl]

- 17. azom.com [azom.com]

- 18. researchgate.net [researchgate.net]

- 19. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simulated gastric hydrolysis and developmental toxicity of dibutyltin bis(2-ethylhexyl thioglycolate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mr.copernicus.org [mr.copernicus.org]

An In-depth Technical Guide to the Structural Analysis of Dibutyltin bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The crystal structure of Dibutyltin (B87310) bis(2-ethylhexanoate) has not been reported in publicly accessible crystallographic databases. Therefore, this guide provides a comprehensive overview of its known properties and outlines standardized methodologies for its synthesis and structural elucidation based on established practices for analogous organotin(IV) carboxylates.

Introduction

Dibutyltin bis(2-ethylhexanoate), an organotin compound, finds applications as a catalyst in the production of silicones and polyurethanes, and as a stabilizer in PVC.[1][2] Its molecular structure dictates its chemical reactivity and performance in these applications. While a definitive single-crystal X-ray diffraction study is not available, a combination of spectroscopic techniques can provide significant insights into its structural characteristics. This guide details the available data and provides robust experimental protocols for researchers seeking to characterize this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of Dibutyltin bis(2-ethylhexanoate) is presented in Table 1.

Table 1: Physicochemical Data of Dibutyltin bis(2-ethylhexanoate)

| Property | Value | Reference |

| Molecular Formula | C24H48O4Sn | [3] |

| Molecular Weight | 519.35 g/mol | [3] |

| Appearance | White solid / powder | [4] |

| Melting Point | 57-59 °C | [2] |

| Boiling Point | 215-220 °C at 2 mmHg | [5] |

| Density | 1.07 g/cm³ | [5] |

| Solubility | Soluble in mineral oil, acetone, xylene. Insoluble in water. | [4] |

| CAS Number | 2781-10-4 | [6] |

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis and characterization of Dibutyltin bis(2-ethylhexanoate), adapted from methodologies reported for similar organotin(IV) carboxylates.[1][7]

Synthesis of Dibutyltin bis(2-ethylhexanoate)

This protocol describes a typical esterification reaction to produce the target compound.

Materials:

-

Dibutyltin oxide

-

2-Ethylhexanoic acid

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine dibutyltin oxide (1 molar equivalent) and 2-ethylhexanoic acid (2.2 molar equivalents) in toluene.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and n-hexane.[1]

Spectroscopic Characterization

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (CDCl₃).

-

Acquisition Parameters:

-

Spectral Width: -2 to 16 ppm

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay: 1-2 seconds[8]

-

-

Expected Signals: Resonances corresponding to the protons of the butyl groups and the 2-ethylhexanoate (B8288628) ligands.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm

-

Technique: Proton-decoupled

-

Relaxation Delay: 2-5 seconds[8]

-

-

Expected Signals: Signals for the carbonyl carbon of the carboxylate group, and the various aliphatic carbons of the butyl and 2-ethylhexanoate moieties.

FTIR spectroscopy is used to identify the key functional groups.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.[7]

-

Expected Bands:

-

Absence of a broad O-H stretching band around 3000 cm⁻¹ (from the carboxylic acid starting material).

-

Strong asymmetric and symmetric COO⁻ stretching vibrations, which are indicative of the coordination mode of the carboxylate ligand to the tin center.[1]

-

Sn-C and Sn-O stretching vibrations in the lower frequency region.

-

Single-Crystal X-ray Diffraction

Should suitable single crystals be obtained, the following generalized protocol for X-ray diffraction can be followed to determine the definitive molecular structure.

3.3.1. Crystallization:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Slow cooling of a supersaturated solution.[9]

-

Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

3.3.2. Data Collection and Structure Solution:

-

Mount a suitable single crystal on a goniometer.

-

Place the goniometer on the X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[10]

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms.

-

Refine the structural model against the experimental data.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of Dibutyltin bis(2-ethylhexanoate).

Caption: Experimental workflow for synthesis and analysis.

References

- 1. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DI-N-BUTYLTIN BIS(2-ETHYLHEXANOATE) | 2781-10-4 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. BNT Chemicals | Dibutyltin bis-Ethylhexanoate [bnt-chemicals.com]

- 5. DI-N-BUTYLTIN BIS(2-ETHYLHEXANOATE) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Dibutyltin bis(2-ethylhexanoate) | C24H48O4Sn | CID 16682803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide on the Solubility of Dibutyltin bis(2-ethylhexanoate) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dibutyltin (B87310) bis(2-ethylhexanoate), a widely used organotin compound. Due to its catalytic and stabilizing properties, understanding its behavior in various solvents is crucial for formulation development, process chemistry, and toxicological studies. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Introduction to Dibutyltin bis(2-ethylhexanoate)

Dibutyltin bis(2-ethylhexanoate) (CAS No. 2781-10-4) is an organotin compound that typically appears as a colorless to pale yellow liquid or a white solid.[1][2][3] It finds extensive application as a catalyst in the production of silicones and polyurethanes, and as a heat stabilizer for polyvinyl chloride (PVC).[4][5] Its effectiveness in these applications is often dependent on its solubility and compatibility with other components in a formulation.

Solubility Profile

Table 1: Qualitative Solubility of Dibutyltin bis(2-ethylhexanoate) in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Reference(s) |

| Hydrocarbons | Mineral Oil | Soluble | [5][6][7][8] |

| Xylene | Soluble | [5][6][7][8] | |

| Aromatic Solvents | Compatible | [4][5] | |

| Ketones | Acetone | Soluble | [5][6][7][8] |

| Water | Water | 4 mg/L at 20°C | [1][6][7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of Dibutyltin bis(2-ethylhexanoate) in a given organic solvent. This protocol is based on the isothermal equilibrium method, a standard procedure for solubility measurement.

3.1. Materials and Equipment

-

Solute: Dibutyltin bis(2-ethylhexanoate) (purity ≥ 98%)

-

Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate, dichloromethane)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS) for concentration analysis.

-

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Dibutyltin bis(2-ethylhexanoate) to a series of glass vials.

-

Using a calibrated pipette, add a precise volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Determine the exact mass of the collected filtrate.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of Dibutyltin bis(2-ethylhexanoate) in the diluted solution using a validated HPLC or GC method.

-

-

Data Calculation:

-

Calculate the solubility (S) in grams per 100 mL of solvent using the following formula:

S ( g/100 mL) = (C × V × DF) / M × 100

Where:

-

C = Concentration of the analyte in the diluted sample (e.g., in mg/mL)

-

V = Volume of the volumetric flask (in mL)

-

DF = Dilution factor

-

M = Mass of the initial filtrate (in g)

-

-

3.3. Method Validation

-

Calibration Curve: Prepare a series of standard solutions of Dibutyltin bis(2-ethylhexanoate) of known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response versus concentration. The linearity of the curve should be established (R² > 0.99).

-

Accuracy and Precision: The accuracy and precision of the analytical method should be determined by analyzing quality control samples at different concentration levels.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Dibutyltin bis(2-ethylhexanoate).

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for Dibutyltin bis(2-ethylhexanoate) in common organic solvents remains a gap in the scientific literature, qualitative assessments indicate its solubility in hydrocarbons and ketones. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in solvents relevant to their specific applications. Accurate solubility data is indispensable for optimizing reaction conditions, ensuring formulation stability, and conducting reliable toxicological assessments.

References

- 1. chembk.com [chembk.com]

- 2. CAS 2781-10-4: dibutyltin bis(2-ethylhexanoate) [cymitquimica.com]

- 3. Dibutyltin Bis(2-ethylhexanoate)CAS #: 2781-10-4 [eforu-chemical.com]

- 4. BNT Chemicals | Dibutyltin bis-Ethylhexanoate [bnt-chemicals.com]

- 5. Di-n-butyltin bis(2-ethylhexanoate) | Fisher Scientific [fishersci.ca]

- 6. DI-N-BUTYLTIN BIS(2-ETHYLHEXANOATE) price,buy DI-N-BUTYLTIN BIS(2-ETHYLHEXANOATE) - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. DI-N-BUTYLTIN BIS(2-ETHYLHEXANOATE) | 2781-10-4 [chemicalbook.com]

An In-depth Technical Guide on the Environmental Fate and Persistence of Dibutyltin bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH), an organotin compound, finds application as a catalyst and stabilizer in various industrial processes. Its potential release into the environment necessitates a thorough understanding of its environmental fate and persistence. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, persistence, and bioaccumulation potential of DBTEH. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key degradation and metabolic pathways to support environmental risk assessment and inform safe handling and disposal practices. While specific quantitative data for DBTEH is limited, this guide draws upon information from closely related organotin compounds and the known environmental behavior of its degradation products to provide a robust assessment.

Introduction

Dibutyltin bis(2-ethylhexanoate), with the CAS number 2781-10-4, belongs to the family of organotin compounds. These compounds are characterized by at least one tin-carbon bond and are used in a wide range of industrial applications. DBTEH, specifically, is utilized as a catalyst in the production of silicones and polyurethanes, and as a stabilizer in PVC products.[1] The environmental presence of organotins is a subject of concern due to their known toxicity to a variety of organisms.[2][3] Understanding the environmental pathways, degradation rates, and potential for accumulation of DBTEH is therefore critical for a comprehensive risk assessment.

This guide will delve into the abiotic and biotic degradation processes that influence the persistence of DBTEH in various environmental compartments, including water, soil, and sediment. It will also examine the potential for this compound to bioaccumulate in aquatic organisms.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key factors in determining the environmental persistence of chemical compounds.

Hydrolysis

The ester linkages in the Dibutyltin bis(2-ethylhexanoate) molecule are susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. This process is highly dependent on the pH of the surrounding environment. The hydrolysis of DBTEH is expected to yield dibutyltin (DBT) and 2-ethylhexanoic acid (2-EHA) as the primary degradation products.

Table 1: Hydrolysis Data (Qualitative)

| Compound | Hydrolysis Potential | Primary Products | Reference |

| Dibutyltin bis(2-ethylhexanoate) | Expected to hydrolyze | Dibutyltin (DBT), 2-Ethylhexanoic Acid (2-EHA) | Inferred from structure and analogue data |

| Dibutyltin dilaurate | Considered a relevant degradation pathway | Dibutyltin (DBT), Lauric Acid | [4] |

| Dibutyltin bis(2-ethylhexyl thioglycolate) | Hydrolyzes under simulated gastric conditions | Dibutyltin chloro-(2-ethylhexyl thioglycolate) | [5] |

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Organotin compounds are known to undergo photolytic degradation in the aquatic environment. The primary mechanism involves the cleavage of the tin-carbon bonds. For dibutyltin compounds, this would lead to the formation of monobutyltin (B1198712) (MBT) and, eventually, inorganic tin.

Specific studies on the photolysis of DBTEH are not available. However, research on tributyltin (TBT) and dibutyltin (DBT) chlorides demonstrates their degradation under UV irradiation, with DBT being an intermediate in the degradation of TBT.[6] This suggests that the dibutyltin moiety of DBTEH is susceptible to photolytic degradation. The 2-ethylhexanoate (B8288628) portion of the molecule is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[7]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. It is a critical process in determining the ultimate fate of chemicals in the environment.

Ready Biodegradability

Ready biodegradability tests are stringent screening tests that provide an indication of the potential for a chemical to rapidly and completely biodegrade in an aerobic aqueous environment. According to the Japanese National Institute of Technology and Evaluation (NITE) Chemical Risk Information Platform (CHRIP), Dibutyltin bis(2-ethylhexanoate) is classified as "Not readily biodegradable" based on an OECD 301C test.[8] This classification suggests that the compound is likely to persist in the environment.

Table 2: Ready Biodegradability of Dibutyltin bis(2-ethylhexanoate)

| Test Guideline | Result | Classification | Reference |

| OECD 301C | Not readily biodegradable | Persistent | [8] |

Biodegradation in Soil and Sediment

The biodegradation of organotins in soil and sediment is a complex process influenced by factors such as microbial population, oxygen availability, and temperature. The primary pathway for the biodegradation of butyltins is the sequential loss of butyl groups from the tin atom (debutylation).

For DBTEH, biodegradation is expected to proceed via two main pathways:

-

Hydrolysis of the ester bonds: This initial step, which can be both abiotic and biotic, releases 2-ethylhexanoic acid and dibutyltin (DBT).

-

Debutylation of the dibutyltin moiety: DBT is then further biodegraded to monobutyltin (MBT) and finally to inorganic tin.

Studies on the degradation of tributyltin (TBT) in sediments have shown that DBT is a major and persistent degradation product, with half-lives that can range from several years to decades, particularly in anoxic (oxygen-deficient) conditions.[9][10]

The other degradation product, 2-ethylhexanoic acid, is readily biodegradable in both water and soil.[11]

Table 3: Biodegradation Data for DBTEH and its Degradation Products

| Compound | Environmental Compartment | Biodegradation Potential | Half-life (DT50) | Reference |

| Dibutyltin bis(2-ethylhexanoate) | Water | Not readily biodegradable | - | [8] |

| Dibutyltin (DBT) | Sediment (aerobic) | Slow | - | [12] |

| Dibutyltin (DBT) | Sediment (anoxic) | Very slow | Years to decades | [9][10] |

| 2-Ethylhexanoic Acid (2-EHA) | Water, Soil, Sediment | Readily biodegradable | < 182 days | [11] |

Bioaccumulation

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through the consumption of food containing the chemical. The potential for a substance to bioaccumulate is often expressed by the bioconcentration factor (BCF).

Specific bioaccumulation studies for DBTEH are not publicly available. However, data for the structurally similar compound, dibutyltin dilaurate, shows a bioconcentration factor (BCF) of 31, which suggests a low potential for bioconcentration in aquatic organisms.[7] Given the similarity in structure, a low to moderate bioaccumulation potential can be inferred for DBTEH, although this would need to be confirmed by experimental data.

Table 4: Bioaccumulation Data for a Structural Analogue

| Compound | BCF Value | Bioaccumulation Potential | Reference |

| Dibutyltin dilaurate | 31 | Low | [7] |

Experimental Protocols

The following sections describe the standard methodologies used to assess the environmental fate and persistence of chemicals like Dibutyltin bis(2-ethylhexanoate).

Hydrolysis: OECD Test Guideline 111

This guideline is designed to determine the rate of hydrolytic transformation of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[13][14][15][16][17]

-

Principle: A sterile aqueous buffer solution of the test substance is incubated at a constant temperature in the dark. The concentration of the test substance is determined at various time intervals to calculate the hydrolysis rate constant and the half-life.

-

Procedure:

-

Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Main Study: If significant hydrolysis occurs in the preliminary test, a more detailed study is conducted at different temperatures to determine the hydrolysis rate constants as a function of temperature and pH.

-

Analysis: The concentration of the parent compound and any major hydrolysis products are measured over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Generated: Rate constants (k), half-lives (t1/2), and degradation products at different pH values and temperatures.

Ready Biodegradability: OECD Test Guideline 301

This set of guidelines provides six different methods to screen for ready biodegradability in an aerobic aqueous medium.[1][2][18][19] The method used for DBTEH was OECD 301C, the MITI (I) test.[8]

-

Principle: A small amount of the test substance is incubated with a mixed population of microorganisms in a mineral medium. The extent of biodegradation is determined by measuring oxygen consumption or the production of carbon dioxide.

-

Procedure (OECD 301C):

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Incubation: The test substance is added to a mineral medium with the inoculum and incubated for 28 days in the dark at a controlled temperature.

-

Measurement: The consumption of biochemical oxygen demand (BOD) is measured continuously using a respirometer.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

-

-

Data Generated: Percentage of biodegradation over time.

Aerobic and Anaerobic Transformation in Soil: OECD Test Guideline 307

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][11][20]

-

Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture, and oxygen levels). The disappearance of the parent compound and the formation and decline of transformation products are monitored over time.

-

Procedure:

-

Soil Samples: At least three different soil types are recommended.

-

Incubation: Treated soil samples are incubated in the dark. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the system is purged with an inert gas like nitrogen.

-

Sampling and Analysis: At appropriate time intervals, soil samples are extracted and analyzed for the parent substance and its transformation products. Volatile compounds and CO2 are trapped and analyzed.

-

-

Data Generated: Degradation rate constants (k), half-lives (DT50), and the identification and quantification of major transformation products.

Bioaccumulation in Fish: Aqueous and Dietary Exposure: OECD Test Guideline 305

This guideline describes procedures for determining the bioconcentration and biomagnification potential of chemicals in fish.[5][9][10][21][22][23]

-

Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance, and a depuration phase, where they are transferred to a clean environment.

-

Procedure:

-

Uptake Phase: Fish are exposed to the test substance in water (for bioconcentration) or in their diet (for biomagnification) for a period of 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean environment and monitored for a period to determine the rate of elimination of the substance.

-

Sampling and Analysis: Fish and water (or food) samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

-

-

Data Generated: Uptake and depuration rate constants, Bioconcentration Factor (BCF), or Biomagnification Factor (BMF).

Degradation and Metabolic Pathways

Environmental Degradation Pathway